N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride
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Overview
Description
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H16Cl2N4OS2 and its molecular weight is 439.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Agents
The compound has been synthesized and evaluated as an antibacterial agent. It showed promising activity against Staphylococcus aureus with MIC values in the range of 19.7–24.2 μM .
Antifungal Activity
Benzothiazole derivatives, which include this compound, have been associated with antifungal activities .
Antiprotozoal Activity
The compound has been investigated for its potential antiprotozoal activities .
Anticancer Activity
Research has shown that benzothiazole derivatives, including this compound, have potential anticancer activities .
Anticonvulsant Activity
The compound has been associated with anticonvulsant activities .
Antihypertensive Activity
Benzothiazole derivatives, including this compound, have been investigated for their antihypertensive activities .
Antidiabetic Activity
The compound has been associated with potential antidiabetic activities .
Anti-inflammatory Activity
The compound has been investigated for its potential anti-inflammatory activities .
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been associated with a wide range of biological activities such as inhibition of ubiquitin ligase, selective cytotoxicity against tumorigenic cell lines, prophylaxis and treatment of rotavirus infections, the adenosine a2a receptor modulators, and therapeutic agents for disorders associated with nuclear hormone receptors .
Mode of Action
It is known that benzothiazole derivatives interact with their targets to exert their effects .
Biochemical Pathways
Benzothiazole derivatives are known to affect various biochemical pathways based on their target interactions .
Pharmacokinetics
It is known that benzothiazole derivatives generally have favorable pharmacokinetic profiles .
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known that environmental factors can influence the action of benzothiazole derivatives .
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-chloro-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS2.ClH/c19-16-7-6-15(25-16)17(24)23(10-3-9-22-11-8-20-12-22)18-21-13-4-1-2-5-14(13)26-18;/h1-2,4-8,11-12H,3,9-10H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDNPRALWCRLAID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4=CC=C(S4)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-carboxamide hydrochloride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.